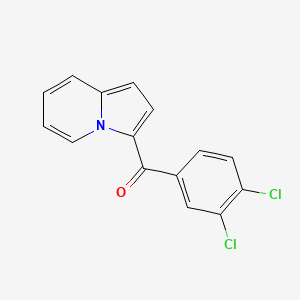
Methanone, (3,4-dichlorophenyl)-3-indolizinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- is a chemical compound that features a methanone group attached to a 3,4-dichlorophenyl ring and an indolizinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like sodium azide and electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(3,4-Dichlorophenyl)(phenyl)methanone: This compound shares the 3,4-dichlorophenyl group but differs in the attached moiety.
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- is unique due to its specific combination of the 3,4-dichlorophenyl group and the indolizinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
675139-19-2 |
|---|---|
Fórmula molecular |
C15H9Cl2NO |
Peso molecular |
290.1 g/mol |
Nombre IUPAC |
(3,4-dichlorophenyl)-indolizin-3-ylmethanone |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-4-10(9-13(12)17)15(19)14-7-5-11-3-1-2-8-18(11)14/h1-9H |
Clave InChI |
BUVOHHNAVLJSMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


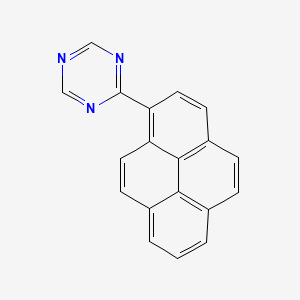

![Methyl 3-(7-oxabicyclo[4.1.0]hept-3-en-3-yl)prop-2-enoate](/img/structure/B12533044.png)
![4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12533045.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propyl iodide](/img/structure/B12533048.png)
![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
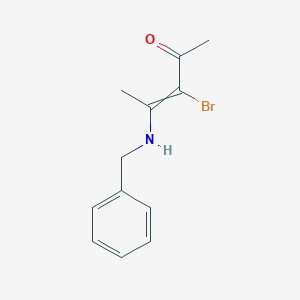

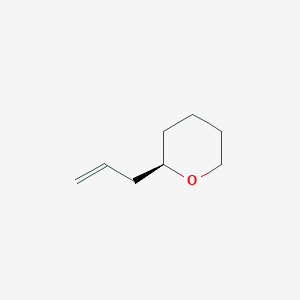
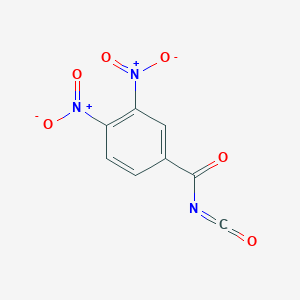
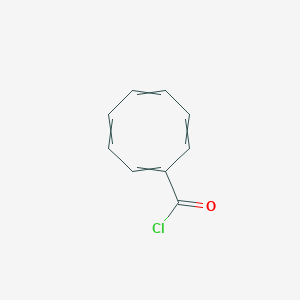
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
